molecular formula C10H19N3O4 B1329686 N-(N-Glycyl-L-leucyl)glycine CAS No. 2576-67-2

N-(N-Glycyl-L-leucyl)glycine

Cat. No. B1329686
CAS RN: 2576-67-2
M. Wt: 245.28 g/mol
InChI Key: CCBIBMKQNXHNIN-ZETCQYMHSA-N
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Description

“N-(N-Glycyl-L-leucyl)glycine”, also known as “GLY-LEU-GLY”, is a compound with the molecular formula C10H19N3O4 . It has a molecular weight of 245.2756 .


Molecular Structure Analysis

The IUPAC Standard InChIKey for “N-(N-Glycyl-L-leucyl)glycine” is CCBIBMKQNXHNIN-SSDOTTSWSA-N . The chemical structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

“N-(N-Glycyl-L-leucyl)glycine” has a molecular weight of 245.2756 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Magnetic Resonance Spectra Analysis

N-(N-Glycyl-L-leucyl)glycine has been utilized in proton magnetic resonance (PMR) spectra studies. Research by Beecham and Ham (1968) explored the PMR spectra of di-, tri-, tetra-, and pentapeptides of glycine, including those with an L-leucyl residue. This study highlighted the distinct chemical shifts in glycyl methylene and α-methine leucyl protons, contributing to our understanding of peptide structure and interactions at the molecular level (Beecham & Ham, 1968).

Degradation Studies

Kobayashi et al. (2012) conducted a kinetic analysis of the degradation of Glycyl-L-leucine and L-Leucyl-glycine in subcritical water. This research provides insights into the behavior of these peptides under various temperatures and pressures, contributing to a better understanding of peptide stability and degradation pathways (Kobayashi et al., 2012).

Complexation and Extraction Studies

Buschmann and Mutihac (2002) studied the complexation, extraction, and transport through liquid membranes of peptides, including Glycyl-L-leucine. Their work sheds light on how peptides interact with crown ethers and their extractability, which is pivotal for biochemical applications like peptide separation and purification (Buschmann & Mutihac, 2002).

Stability in Human Serum

Jakas and Horvat (2004) investigated the stability of glycated opioid peptides, including those related to N-(N-Glycyl-L-leucyl)glycine, in human serum. This research is significant for understanding how posttranslational modifications affect peptide stability in biological systems (Jakas & Horvat, 2004).

Radiolysis Studies

Liebster and Kopoldová (1966) performed studies on the radiolysis of dipeptides, including Glycyl-L-leucine, in aqueous solutions. Their findings contribute to our understanding of peptide bond stability and degradation under radiation, which is crucial for understanding the effects of radiation on biological molecules (Liebster & Kopoldová, 1966).

Peptide Uptake and Absorption

Cheeseman and Parsons (1974) explored the absorption of Glycyl-L-leucine in the small intestine of Rana pipiens, providing valuable insights into peptide transport and uptake mechanisms in biological systems (Cheeseman & Parsons, 1974).

Nitrogen Metabolism

Matthews et al. (1981) investigated the metabolism of glycine nitrogen in humans using [15N]Glycine. This study is important for understanding the metabolic pathways of amino acids and their derivatives in human physiology (Matthews et al., 1981).

properties

IUPAC Name

2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4/c1-6(2)3-7(13-8(14)4-11)10(17)12-5-9(15)16/h6-7H,3-5,11H2,1-2H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBIBMKQNXHNIN-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201314315
Record name Glycyl-L-leucylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(N-Glycyl-L-leucyl)glycine

CAS RN

2576-67-2
Record name Glycyl-L-leucylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2576-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(N-Glycyl-L-leucyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002576672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycyl-L-leucylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(N-glycyl-L-leucyl)glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.115
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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